ナフシリン

概要

説明

Nafcillin Sodium is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin class. It is a semi-synthetic derivative of penicillin, specifically designed to be resistant to beta-lactamase enzymes produced by certain bacteria. This resistance makes nafcillin particularly effective against infections caused by penicillinase-producing staphylococci .

作用機序

Target of Action

Nafcillin is a semi-synthetic antibiotic related to penicillin and is a narrow-spectrum beta-lactam antibiotic drug . It is a beta-lactamase-resistant penicillin that is indicated for the treatment of Staphylococcal infections caused by strains that are resistant to other penicillins, except those caused by MRSA . It may be used as a first-line therapy in Methicillin-Sensitive Staphylococcus aureus infections .

Mode of Action

Like other penicillins, nafcillin exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication in the bacterial cell wall synthesis . It inhibits the biosynthesis of the bacterial cell wall by forming covalent bonds with penicillin-binding proteins that play a critical role in the final transpeptidation process .

Biochemical Pathways

Nafcillin, like other penicillins, interferes with the synthesis of the bacterial cell wall during active multiplication, causing cell wall destruction and resultant bactericidal activity against susceptible bacteria . It is highly resistant to inactivation by staphylococcal penicillinase and is active against penicillinase-producing and non-penicillinase-producing strains of Staphylococcus species .

Pharmacokinetics

Nafcillin is primarily eliminated by non-renal routes, namely hepatic inactivation and excretion in the bile . Hepatic metabolism accounts for less than 30% of the biotransformation of most penicillins . The degree of nafcillin binding to serum proteins is 89.9 ± 1.5%, where it is mainly bound to albumin .

Result of Action

The result of nafcillin’s action is the destruction of the bacterial cell wall, leading to the death of the bacteria . This makes nafcillin effective against penicillinase-producing and non-penicillinase-producing strains of Staphylococcus species .

Action Environment

Environmental factors can influence the spread of antibiotic resistance, including resistance to nafcillin . Factors such as water, sanitation, and hygiene can contribute to the development of resistant pathogens . Furthermore, the environmental behavior of antibiotic resistance, including the migration of extracellular and intracellular antibiotic resistance genes, plays a significant role in the spread of antibiotic resistance .

科学的研究の応用

Nafcillin Sodium has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study beta-lactamase resistance mechanisms.

Biology: Employed in studies investigating bacterial resistance and the efficacy of beta-lactam antibiotics.

Industry: Utilized in the development of new antibiotic formulations and drug delivery systems.

生化学分析

Biochemical Properties

Nafcillin exerts its effects by interacting with penicillin-binding proteins, which play a critical role in the final transpeptidation process of bacterial cell wall synthesis . By forming covalent bonds with these proteins, Nafcillin inhibits the biosynthesis of the bacterial cell wall .

Cellular Effects

Nafcillin has a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication . It can cause changes in cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Nafcillin’s mechanism of action involves the inhibition of the biosynthesis of the bacterial cell wall. It forms covalent bonds with penicillin-binding proteins, which play a critical role in the final transpeptidation process .

Metabolic Pathways

Nafcillin is primarily metabolized in the liver, accounting for less than 30% of the biotransformation of most penicillins . It is primarily eliminated by non-renal routes, namely hepatic inactivation and excretion in the bile .

Transport and Distribution

Nafcillin is reported to be widely distributed in various body fluids, including bile, pleural, amniotic, and synovial fluids

Subcellular Localization

The subcellular localization of Nafcillin is not explicitly documented in the literature. Given its mechanism of action, it is likely to be localized at the site of bacterial cell wall synthesis where it interacts with penicillin-binding proteins .

準備方法

Nafcillin Sodium is synthesized from the penicillin nucleus, 6-aminopenicillanic acid. The synthetic route involves the acylation of 6-aminopenicillanic acid with 2-ethoxy-1-naphthoyl chloride under specific reaction conditions . Industrial production methods typically involve the fermentation of Penicillium chrysogenum to produce 6-aminopenicillanic acid, followed by chemical modification to introduce the naphthoyl side chain .

化学反応の分析

Nafcillin Sodium undergoes several types of chemical reactions, including:

Oxidation: Nafcillin Sodium can be oxidized to form various degradation products.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Nafcillin Sodium can undergo substitution reactions, particularly at the naphthoyl side chain.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

類似化合物との比較

Nafcillin Sodium is often compared with other beta-lactam antibiotics, such as:

Clindamycin: An alternative for patients allergic to penicillin, effective against anaerobic infections.

Nafcillin Sodium’s uniqueness lies in its resistance to beta-lactamase enzymes, making it particularly effective against certain resistant bacterial strains .

特性

CAS番号 |

985-16-0 |

|---|---|

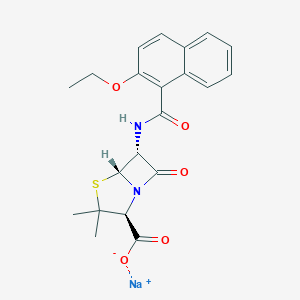

分子式 |

C21H22N2NaO5S |

分子量 |

437.5 g/mol |

IUPAC名 |

(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C21H22N2O5S.Na/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23;/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27);/t15-,16+,19-;/m1./s1 |

InChIキー |

FZWUJBMAAITKNH-FRFVDRIFSA-N |

SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |

異性体SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.[Na] |

正規SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na] |

Key on ui other cas no. |

985-16-0 |

物理的記述 |

Solid |

ピクトグラム |

Irritant; Health Hazard |

関連するCAS |

985-16-0 (mono-hydrochloride salt, anhydrous) |

溶解性 |

Soluble NOT MORE THAN SLIGHT CHARACTERISTIC ODOR; WHITE TO YELLOWISH WHITE POWDER; FREELY SOL IN WATER & CHLOROFORM, SOL IN ALCOHOL /NAFCILLIN SODIUM/ 1.72e-02 g/L |

同義語 |

(2S,5R,6R)-6-[[(2-Ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Sodium Salt; Naftopen; Naphthicillin; 6-(2-Ethoxy-1-naphthamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-car |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。